Tert-butyl 2-benzoylbenzoate
Description
Tert-butyl 2-benzoylbenzoate is an ester derivative of benzoic acid, characterized by a tert-butyl ester group and a benzoyl substituent at the ortho position of the aromatic ring.
Properties
CAS No. |
54354-02-8 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
tert-butyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)21-17(20)15-12-8-7-11-14(15)16(19)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
BNGCYQKRGJSWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzoylbenzoate typically involves the reaction of a dialkyl phthalate with a Grignard reagent in the presence of an oxygenated solvent. The Grignard reagent can be phenyl magnesium bromide, phenyl magnesium chloride, or phenyl magnesium iodide . This method is efficient and selective, providing a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidative Coupling Reactions
This compound participates in copper-catalyzed oxidative coupling with tert-butyl hydroperoxide (TBHP). Under solvent-free conditions:
| Temperature | Catalyst (10 mol% Cu(OAc)₂) | TBHP (mmol) | Primary Product | Yield (%) |
|---|---|---|---|---|
| Room temp | Yes | 1 | Perester 1a | 85 |
| 80°C | Yes | 1 | Benzoic acid | 90 |
-
Radical initiation : Cu(II) oxidizes TBHP, generating tert-butoxyl and tert-butyl peroxy radicals.
-
Hydrogen abstraction : The tert-butoxyl radical abstracts a hydrogen atom from the benzoyl group.
-
Coupling : Resulting benzoyl radical combines with the peroxy radical to form intermediate II .
-
Product bifurcation :
-
At 25°C : Stabilization as tert-butyl perester.
-
At 80°C : Hydrolysis to benzoic acid derivatives.
-
Radical scavengers like TEMPO reduce yields by 72%, confirming radical intermediates .
Esterification and Functional Group Modifications
The tert-butyl ester group undergoes selective transformations:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄, H₂O, reflux | 2-Benzoylbenzoic acid | 92 |
| Nucleophilic substitution | K₂CO₃, R-X (alkyl halide) | Alkylated benzoate derivatives | 78–85 |
Notable applications :
-
Protective group : The tert-butyl moiety shields carboxylic acids during multistep syntheses.
-
Cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis).
Photoinitiated Polymerization
As a photoinitiator, tert-butyl 2-benzoylbenzoate decomposes under UV light (λ = 254 nm) to generate benzoyl radicals, initiating chain-growth polymerization in acrylic monomers. Quantum yield studies show 0.45 efficiency in methyl methacrylate systems.
This compound’s reactivity is highly dependent on temperature, catalyst, and base stoichiometry, enabling precise control over reaction outcomes. Current research focuses on optimizing its use in asymmetric catalysis and polymer science.
Scientific Research Applications
Tert-butyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism by which tert-butyl 2-benzoylbenzoate exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may interact with calmodulin, a protein that mediates various cellular processes by binding calcium ions . The specific molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-benzoylbenzoate with three analogous compounds based on substituent variations, safety profiles, and applications.
Tert-butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)
- Molecular Formula: C₁₁H₁₃NO₅
- Substituents: Hydroxyl (-OH) and nitro (-NO₂) groups at positions 2 and 5, respectively.
- Purity : 95% (typical for intermediates) .
- Safety : Requires stringent handling; contaminated clothing must be removed immediately, and medical consultation is advised upon exposure .
- The hydroxyl group increases polarity, reducing solubility in nonpolar solvents compared to the benzoyl analog.
Tert-butyl 4-bromo-2-fluorobenzoate
- Molecular Formula : C₁₁H₁₂BrFO₂
- Substituents : Bromo (-Br) and fluoro (-F) groups at positions 4 and 2 .
- Applications : Used in APIs and intermediates; halogen atoms enhance electrophilicity for cross-coupling reactions .
- Key Differences : Halogen substituents increase molecular weight (277.1 g/mol) and alter electronic properties, making this compound more reactive in Suzuki-Miyaura couplings compared to this compound.
Oxirane, 2-methyl-, polymer with oxirane, 2-benzoylbenzoate (CAS 1003557-16-1)
- Structure: A polymer incorporating 2-benzoylbenzoate and epoxide monomers.
- Regulatory Status: Not expected to be regulated under major chemical inventories (e.g., TSCA, REACH) .
- Key Differences: Polymerization reduces volatility and reactivity relative to monomeric this compound. The benzoyl group likely serves as a photoinitiator in polymer curing processes.
Comparative Data Table
Research Findings and Implications
- Reactivity: Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity but increase hazards, whereas this compound’s benzoyl group may balance reactivity and stability .
- Applications : Halogenated analogs are preferred in API synthesis, while polymeric derivatives suit industrial coatings .
- Safety: Tert-butyl 2-hydroxy-5-nitrobenzoate demands stricter safety protocols than non-nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
